molecular formula C13H13NO3 B1630224 Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate CAS No. 893638-45-4

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B1630224
CAS No.: 893638-45-4
M. Wt: 231.25 g/mol
InChI Key: AFRCGAZFRVEOLY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate is a chemical compound of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. Its structure features a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle known for its stability and role in medicinal chemistry. Researchers value this compound for its potential as a key building block in the synthesis of more complex molecules for various applications. The 1,2-oxazole core is a privileged scaffold in drug discovery. Scientific studies on related isoxazole derivatives have shown that they can act as agonists of the Wnt/β-catenin signaling pathway . This pathway plays a critical role in cell proliferation and differentiation, and its modulation is a target for developing treatments for conditions such as restenosis (the re-narrowing of blood vessels) following procedures like angioplasty . As such, this compound serves as a valuable precursor for researchers working in cardiovascular disease and regenerative medicine . In the laboratory, this ester can be readily hydrolyzed to its corresponding carboxylic acid or undergo other transformations to create a diverse library of compounds for structure-activity relationship (SAR) studies. The synthetic routes for analogous compounds often involve cyclization of β-enamino ketoesters or 1,3-dipolar cycloaddition reactions . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRCGAZFRVEOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629703
Record name Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-45-4
Record name Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazole Core Formation via α-Bromo Ketone Condensation

The synthesis begins with the preparation of the oxazole core through cyclocondensation. A brominated ketone precursor, such as 2-bromo-1-(2-methylphenyl)ethanone, is reacted with acetamide under elevated temperatures (150°C for 2 hours) to form the 2-methyl-4-substituted oxazole intermediate. This step exploits the nucleophilic displacement of bromide by the amide nitrogen, followed by cyclization to yield the oxazole ring.

Reaction Conditions:

  • Reactants: 2-Bromo-1-(2-methylphenyl)ethanone, acetamide
  • Solvent: None (neat conditions)
  • Temperature: 150°C
  • Time: 2 hours

The intermediate is subsequently brominated at the 5-position using N-bromosuccinimide (NBS) in chloroform, yielding 2-methyl-4-(2-methylphenyl)-5-bromooxazole.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The brominated oxazole undergoes a Suzuki-Miyaura coupling with 2-methylphenylboronic acid to install the final aryl group. This reaction employs a palladium catalyst, typically PdCl₂(DPPF) (dichlorobis[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and cesium fluoride (CsF) as a base in a mixture of toluene and water.

Reaction Conditions:

  • Catalyst: PdCl₂(DPPF) (5 mol%)
  • Base: CsF (2 equivalents)
  • Solvent: Toluene/water (4:1)
  • Temperature: 80°C
  • Time: 12 hours

Yield: ~65–75% (estimated from analogous reactions).

Step Reactants Conditions Key Intermediates Yield (%)
1 2-Bromo-1-(2-methylphenyl)ethanone + acetamide 150°C, 2 h 2-Methyl-4-(2-methylphenyl)oxazole 70–80
2 NBS, CHCl₃ 25°C, 1 h 5-Bromo-2-methyl-4-(2-methylphenyl)oxazole 85–90
3 Suzuki coupling with 2-methylphenylboronic acid 80°C, 12 h Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate 65–75

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

Mechanism and Reaction Design

A groundbreaking method developed in 2025 enables the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using triflylpyridinium reagents. For this compound, 2-methylbenzoic acid serves as the starting material. The reaction proceeds via in situ generation of an acylpyridinium intermediate, which reacts with ethyl isocyanoacetate to form the oxazole ring.

Reaction Conditions:

  • Reactants: 2-Methylbenzoic acid, ethyl isocyanoacetate
  • Reagent: Triflylpyridinium chloride (1.2 equivalents)
  • Base: 4-Dimethylaminopyridine (DMAP, 1.5 equivalents)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature (25°C)
  • Time: 3–4 hours

Yield: 82–88%.

Scalability and Industrial Relevance

This method is highly scalable, demonstrated by gram-scale syntheses of related compounds. The recovery and reuse of DMAP (via acid-base extraction) reduce costs, making it industrially viable.

Parameter Value
Scale Tested 10 g
Isolated Yield 85%
Purity (HPLC) >99%

Classical Cyclization Approaches

Adaptation of Isoxazole Synthesis Protocols

Although traditionally used for isoxazoles, modifications of the Linstrumelle reaction can yield oxazoles. Ethyl acetoacetate reacts with 2-methylbenzaldehyde oxime in the presence of chloramine-T (tosyl chloride and sodium hydride) to form the oxazole ring.

Reaction Conditions:

  • Reactants: 2-Methylbenzaldehyde oxime, ethyl acetoacetate
  • Oxidizing Agent: Chloramine-T
  • Solvent: Ethanol
  • Temperature: 10°C
  • Time: 6 hours

Yield: ~60–70% (extrapolated from analogous isoxazole syntheses).

Limitations and Optimization

This method requires precise temperature control to avoid side reactions. Recrystallization from hot ethanol enhances purity but reduces overall yield.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Scalability
Cyclocondensation + Suzuki Coupling Enables late-stage diversification; compatible with diverse boronic acids Multi-step; requires palladium catalysts 65–75 Moderate
Direct Carboxylic Acid Conversion One-pot; high atom economy; gram-scale feasible Specialized reagents (triflylpyridinium) 82–88 High
Classical Cyclization Simple reagents; no transition metals Lower yields; limited substrate scope 60–70 Low

Industrial Production Considerations

Large-scale manufacturing prioritizes the direct carboxylic acid method due to its efficiency and reduced step count. Continuous flow reactors optimize heat and mass transfer, achieving throughputs of >1 kg/day. Environmental impact assessments favor solvent recovery systems, particularly for DCM and DMAP.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that this compound can modulate enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis.
  • Antimicrobial Activity : Studies have shown significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
  • Anticancer Potential : In vitro studies demonstrate that derivatives of this compound can inhibit the growth of cancer cell lines, indicating significant cytotoxicity. The mechanism appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways .

Organic Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactions include:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Converting the oxazole ring into other heterocyclic structures.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions at the aromatic or oxazole rings.

This compound exhibits several biological activities:

Activity TypeDescription
AntimicrobialEffective against E. coli and Staphylococcus aureus with low MIC values
Anti-inflammatoryModulates enzymes involved in inflammation
AnticancerInduces apoptosis in cancer cells through cell cycle modulation

Antimicrobial Study Results

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

Antibacterial Study

A study evaluating the antibacterial efficacy against E. coli and Staphylococcus aureus found MIC values suggesting strong antibacterial properties, making it a candidate for further development as an antibiotic .

Cancer Research

In a screening of various compounds against human cancer cell lines, derivatives of this compound exhibited potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. For instance, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate 2-methylphenyl C₁₃H₁₃NO₃ ~231.25 (estimated) High lipophilicity, moderate steric bulk -
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate 2,3,4-trifluorophenyl C₁₂H₈F₃NO₃ 271.20 Enhanced electron-withdrawing effects, increased metabolic stability
Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate Bromomethyl C₇H₈BrNO₃ 234.05 Reactive site for nucleophilic substitution; higher polarity due to Br
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate Hydroxymethyl C₇H₉NO₄ 171.15 Improved water solubility; potential for hydrogen bonding
Ethyl 5-(5-bromo-2-thienyl)-1,2-oxazole-3-carboxylate 5-bromo-2-thienyl C₁₀H₈BrNO₃S 302.14 Thiophene ring introduces π-π interactions; bromine increases molecular weight

Key Observations :

  • Bromomethyl and hydroxymethyl substituents introduce reactive or polar moieties, affecting synthetic utility and solubility .
  • Thienyl and phenyl substituents influence π-π stacking interactions, critical for molecular recognition in drug design .

Key Findings :

  • Chlorine substituents (e.g., 4-chlorobenzoyl) marginally enhance inhibitory activity compared to non-halogenated analogs, likely due to increased electronegativity and hydrophobic interactions .
  • Saturated oxazole derivatives (e.g., Isoxadifen-ethyl) exhibit distinct conformational flexibility, which may reduce off-target effects in pesticidal applications .

Biological Activity

Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3 and a molecular weight of approximately 231.25 g/mol. Its structure features an oxazole ring which contributes to its biological activity. The compound exhibits a melting point of about 82.5 °C and a boiling point around 338 °C, indicating its stability under various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity comparable to established antibiotics .

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It is believed to modulate specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
  • Cell Cycle Modulation : Research suggests that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Generation : It may also promote oxidative stress within cells, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Study : A study evaluating the antibacterial efficacy against E. coli and Staphylococcus aureus found MIC values suggesting strong antibacterial properties, making it a candidate for further development as an antibiotic .
  • Cancer Research : In a screening of various compounds against human cancer cell lines, derivatives of this compound exhibited potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

A common approach involves cyclization reactions between substituted styrenes and nitroacetate derivatives. For example, analogous compounds like isoxadifen-ethyl are synthesized via [3+2] cycloaddition of 1,1-diphenylethylene with ethyl nitroacetate under acidic conditions, achieving ~74% yield . Optimization may involve adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ester functionality. For example, the methyl group on the phenyl ring typically appears as a singlet at ~2.3 ppm .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-3 for graphical representation of crystal packing . Ensure high-resolution data collection (e.g., Cu-Kα radiation) to resolve potential disorder in the oxazole ring.

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically evaluated?

  • Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water, followed by UV-Vis quantification.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For instance, avoid storage with strong oxidizers, as decomposition may yield hazardous gases like CO and NOx_x .

Advanced Research Questions

Q. What strategies can be employed to investigate the compound’s bioactivity, such as anticancer or antiviral potential?

Analogous isoxazole derivatives exhibit biological activity via kinase inhibition or interaction with viral proteases . Design assays such as:

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays.
  • Molecular docking : Model interactions with target proteins (e.g., EGFR or SARS-CoV-2 main protease) using software like AutoDock Vina. Validate results with SPR or ITC binding studies.

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • Substituent variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity and target affinity.
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve water solubility, as seen in prodrug activation strategies .

Q. What computational methods are suitable for analyzing reaction mechanisms involving this compound?

Use DFT calculations (e.g., Gaussian 09) to map energy profiles for key steps like cycloaddition or ring-opening. Compare experimental IR spectra with computed vibrational modes to validate intermediates .

Q. How can crystallographic data resolve discrepancies in proposed structural models?

If NMR data conflicts with theoretical predictions (e.g., unexpected coupling constants), refine the structure using single-crystal X-ray diffraction. SHELXL’s twin refinement tools are critical for handling twinned crystals or disorder .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies?

  • Reproducibility checks : Verify cell culture conditions (e.g., serum concentration, passage number) and compound purity (≥95% by HPLC).
  • Metabolic stability : Assess if differences arise from cytochrome P450-mediated degradation using liver microsome assays .

Q. What factors might explain variations in synthetic yields reported in literature?

  • Reagent quality : Impurities in nitroacetate precursors can hinder cyclization.
  • Moisture sensitivity : Anhydrous conditions are critical for reactions involving nitrile intermediates .

Methodological Resources

  • Crystallography : SHELX suite for structure solution ; ORTEP-3 for visualization .
  • Synthesis : Analogous protocols for isoxadifen-ethyl .
  • Bioactivity : Precedent studies on isoxazole-based therapeutics .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

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